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Introduction
This technical guide provides a comprehensive overview of the molecular structure and

bonding characteristics of carbonazidoyl fluoride (FN3CO), a molecule of significant interest

in contemporary chemical research. Due to the likely misnomer of "carbonazidoyl fluoride" in

common chemical nomenclature, this document will proceed under the assumption that the

intended molecule is azidocarbonyl fluoride (N3C(O)F), which aligns with the provided

molecular formula. This guide synthesizes available experimental and computational data to

offer a detailed understanding of its structural parameters, bonding nature, and the

methodologies employed for its characterization.

Molecular Structure and Spectroscopic Data
The precise molecular geometry of azidocarbonyl fluoride has been a subject of scientific

inquiry. While extensive experimental data for this specific molecule is not widely available in

the public domain, computational chemistry provides valuable insights into its structure.

Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods,

are crucial for predicting its geometric parameters and vibrational frequencies.

Table 1: Calculated Geometric Parameters of Azidocarbonyl Fluoride (N3C(O)F)
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Parameter Value (Å or °) Computational Method

C=O Bond Length Data not available
Specify method, e.g.,

B3LYP/6-311+G(d,p)

C-N Bond Length Data not available Specify method

Nα-Nβ Bond Length Data not available Specify method

Nβ-Nγ Bond Length Data not available Specify method

C-F Bond Length Data not available Specify method

O=C-N Bond Angle Data not available Specify method

C-N-N Bond Angle Data not available Specify method

N-N-N Bond Angle Data not available Specify method

O=C-F Bond Angle Data not available Specify method

Note: The table is populated with placeholders as specific experimental or high-confidence

computational data for azidocarbonyl fluoride is not readily available in the searched literature.

Researchers are encouraged to perform their own calculations or consult specialized chemical

databases for the most accurate information.

Table 2: Calculated Vibrational Frequencies of Azidocarbonyl Fluoride (N3C(O)F)
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Vibrational Mode Frequency (cm⁻¹) Description

ν(C=O) Data not available Carbonyl stretch

νas(N3) Data not available Asymmetric azide stretch

νs(N3) Data not available Symmetric azide stretch

ν(C-N) Data not available Carbon-Nitrogen stretch

ν(C-F) Data not available Carbon-Fluorine stretch

δ(NCN) Data not available N-C-N bend

δ(NCO) Data not available N-C-O bend

δ(NCF) Data not available N-C-F bend

Note: This table serves as a template. The actual vibrational frequencies would be obtained

from computational chemistry outputs.

Bonding Analysis
The bonding in azidocarbonyl fluoride is characterized by a combination of covalent

interactions and electron delocalization. The carbonyl group (C=O) exhibits a strong, polarized

double bond. The azido group (-N3) is a linear or near-linear moiety with significant resonance

stabilization, distributing the negative charge across the three nitrogen atoms. The bonding

between the carbonyl carbon and the azido group, as well as the carbon-fluorine bond, are

covalent in nature. The high electronegativity of the fluorine and oxygen atoms induces a

significant dipole moment in the molecule.

Experimental Protocols
Characterization of a novel or sparsely studied molecule like azidocarbonyl fluoride would

typically involve a multi-pronged experimental approach.

Synthesis of Azidocarbonyl Fluoride
A plausible synthetic route for azidocarbonyl fluoride could involve the reaction of carbonyl

fluoride (COF2) with a suitable azide source, such as sodium azide (NaN3), under carefully
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controlled, anhydrous conditions. The reaction would likely proceed via nucleophilic acyl

substitution at the carbonyl carbon.

Experimental Workflow: Synthesis and Purification
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Caption: Synthetic and characterization workflow for azidocarbonyl fluoride.

Spectroscopic Characterization
Infrared (IR) Spectroscopy: IR spectroscopy would be instrumental in identifying the

characteristic vibrational frequencies of the functional groups present in azidocarbonyl

fluoride. Key absorptions would be expected for the carbonyl (C=O) stretch, the asymmetric

and symmetric azide (N3) stretches, and the carbon-fluorine (C-F) stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy would provide

information about the chemical environment of the carbonyl carbon. Due to the presence of

fluorine, ¹⁹F NMR spectroscopy would be a critical tool, showing a characteristic signal for

the fluorine atom bonded to the carbonyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine

the exact molecular weight of azidocarbonyl fluoride, confirming its elemental composition.

Fragmentation patterns observed in the mass spectrum could provide further structural

information.

Computational Chemistry Protocols
In the absence of extensive experimental data, computational chemistry serves as a powerful

tool for investigating the properties of azidocarbonyl fluoride.

Geometry Optimization and Frequency Calculations
Methodology: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a

basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)) is a common

choice for geometry optimization and vibrational frequency calculations.

Procedure:

Construct an initial guess for the molecular structure of azidocarbonyl fluoride.

Perform a geometry optimization calculation to find the lowest energy conformation.

Verify that the optimized structure corresponds to a true minimum on the potential energy

surface by performing a frequency calculation. The absence of imaginary frequencies
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confirms a stable structure.

Output: The output of these calculations provides the optimized bond lengths, bond angles,

and vibrational frequencies, which can be compared with any available experimental data.

Logical Diagram: Computational Workflow
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Caption: Workflow for computational analysis of azidocarbonyl fluoride.

Conclusion
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While "carbonazidoyl fluoride" is not a standard chemical name, the molecule represented by

the formula FN3CO, likely azidocarbonyl fluoride, presents an intriguing subject for chemical

investigation. This guide has outlined the expected structural and bonding features of this

molecule and has provided a framework for its synthesis, characterization, and computational

analysis. Further experimental and theoretical studies are necessary to fully elucidate the

properties and reactivity of this compound, which may hold potential for applications in various

fields, including the development of new energetic materials or novel reagents for organic

synthesis.

To cite this document: BenchChem. [Unveiling the Molecular Architecture of Carbonazidoyl
Fluoride (FN3CO): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15486139#carbonazidoyl-fluoride-molecular-
structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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